molecular formula C25H18Cl2N2O2S B11573737 3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide

3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide

Cat. No.: B11573737
M. Wt: 481.4 g/mol
InChI Key: DPMDICZOQZFHBH-UHFFFAOYSA-N
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Description

3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes may involve:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Functionalization: Introduction of chloro groups and other substituents through electrophilic aromatic substitution reactions.

    Coupling Reactions: Use of Suzuki-Miyaura coupling to attach the benzoxazole moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to dechlorinated derivatives.

Scientific Research Applications

3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core and its substituents can modulate the activity of these targets through binding interactions, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C25H18Cl2N2O2S

Molecular Weight

481.4 g/mol

IUPAC Name

3,6-dichloro-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C25H18Cl2N2O2S/c1-13(2)14-6-9-20-19(11-14)29-25(31-20)15-4-3-5-17(10-15)28-24(30)23-22(27)18-8-7-16(26)12-21(18)32-23/h3-13H,1-2H3,(H,28,30)

InChI Key

DPMDICZOQZFHBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl

Origin of Product

United States

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